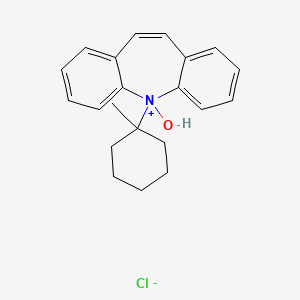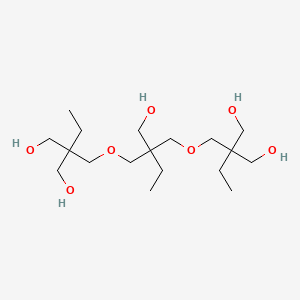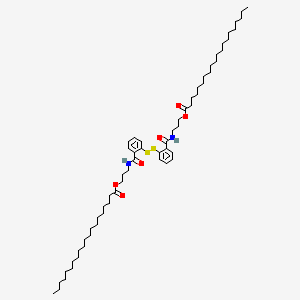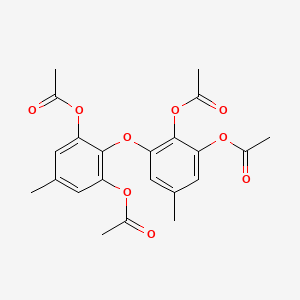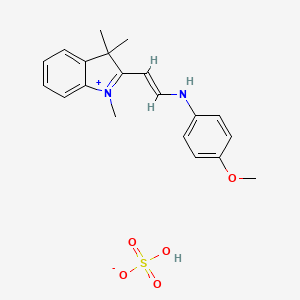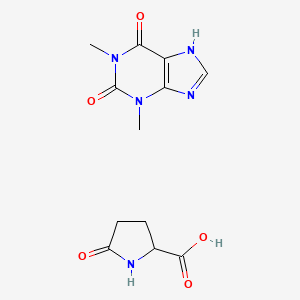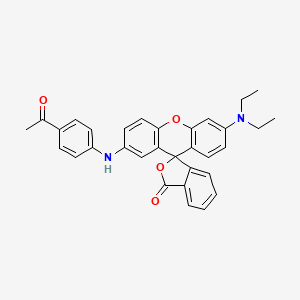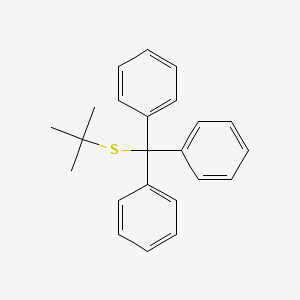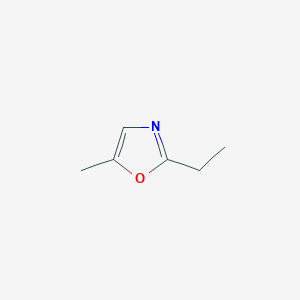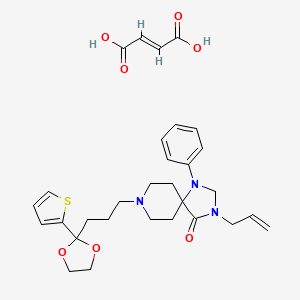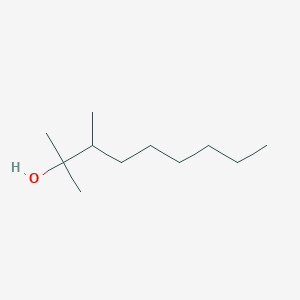
2,3-Dimethyl-2-nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom that is part of a nonane chain, with two methyl groups attached to the second carbon atom. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-nonanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,3-dimethyl-2-nonanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common, the alcohol can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-2-nonanone or 2,3-dimethyl-nonanoic acid.
Reduction: 2,3-Dimethylnonane.
Substitution: 2,3-Dimethyl-2-nonyl chloride or bromide.
Scientific Research Applications
2,3-Dimethyl-2-nonanol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-nonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, affecting their structure and function. In biological systems, it may interact with cell membranes, proteins, and enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1-nonanol: Similar structure but with the hydroxyl group on the first carbon atom.
2,3-Dimethyl-2-decanol: Similar structure but with a longer carbon chain.
2,3-Dimethyl-2-octanol: Similar structure but with a shorter carbon chain.
Uniqueness
2,3-Dimethyl-2-nonanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The presence of two methyl groups on the second carbon atom and the hydroxyl group on the same carbon atom contribute to its distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
60671-33-2 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2,3-dimethylnonan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-9-10(2)11(3,4)12/h10,12H,5-9H2,1-4H3 |
InChI Key |
UDBQSIHTDSUWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


